molecular formula C13H16N2O5 B14082285 N-(Phenylacetyl)glycyl-L-serine CAS No. 10251-03-3

N-(Phenylacetyl)glycyl-L-serine

Cat. No.: B14082285
CAS No.: 10251-03-3
M. Wt: 280.28 g/mol
InChI Key: MWUPDTKJSITTNH-JTQLQIEISA-N
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Description

N-(Phenylacetyl)glycyl-L-serine: is a synthetic dipeptide composed of phenylacetyl, glycyl, and L-serine residues. This compound has garnered attention due to its potential neuroprotective and nootropic properties. It is structurally related to other neuroactive peptides and has been studied for its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)glycyl-L-serine typically involves the coupling of phenylacetyl chloride with glycyl-L-serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 40°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(Phenylacetyl)glycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the peptide.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Acyl chlorides, alkyl halides

Major Products:

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohols or amines

    Substitution Products: Various substituted peptides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in modulating biological processes, particularly in the nervous system.

    Medicine: Investigated for its neuroprotective and nootropic effects, potentially useful in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(Phenylacetyl)glycyl-L-serine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, enhance neurotrophic factor expression, and protect neurons from oxidative stress and apoptosis. The compound may also influence calcium signaling pathways, contributing to its neuroprotective effects.

Comparison with Similar Compounds

N-(Phenylacetyl)glycyl-L-serine is similar to other neuroactive peptides such as:

Uniqueness: this compound stands out due to its specific combination of phenylacetyl, glycyl, and L-serine residues, which confer unique pharmacological properties. Its ability to modulate multiple pathways in the nervous system makes it a promising candidate for further research and development.

Biological Activity

N-(Phenylacetyl)glycyl-L-serine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic pathways. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a dipeptide derivative that combines the amino acid L-serine with a phenylacetyl group. This modification can influence its pharmacological properties, including its interaction with neurotransmitter systems and metabolic pathways.

  • Neurotransmission :
    • L-serine plays a critical role in neurotransmission, acting as a precursor for glycine and D-serine, which are co-agonists at the N-methyl-D-aspartate (NMDA) receptor. These interactions are crucial for synaptic plasticity and memory formation .
    • The phenylacetyl modification may enhance the stability or bioavailability of the compound, potentially leading to improved efficacy in modulating NMDA receptor activity.
  • Metabolic Effects :
    • Research indicates that L-serine metabolism is linked to various cellular functions, including energy production and oxidative stress response. The conversion of serine to glycine is vital for maintaining cellular redox balance .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to L-serine. For instance, L-serine supplementation has shown promise in treating neurodevelopmental disorders associated with GRIN2B mutations, where patients exhibited improvements in cognitive and motor functions following treatment .

Case Studies

  • A series of n-of-1 trials are currently underway to assess the effectiveness of L-serine in patients with GRIN2B-related neurodevelopmental disorders. These trials aim to provide robust evidence for its therapeutic potential by comparing outcomes against placebo controls over multiple cycles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeurotransmissionModulates NMDA receptor activity via glycine and D-serine pathways
NeuroprotectionImproves cognitive function in GRIN2B mutation cases
Metabolic RegulationInfluences energy metabolism and oxidative stress response

Experimental Studies

Experimental studies have shown that derivatives of serine can significantly affect neuronal plasticity and cognitive function. For example, compounds like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) have been shown to enhance cognitive performance in animal models after ischemic injury, suggesting that similar mechanisms may apply to this compound .

Properties

CAS No.

10251-03-3

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C13H16N2O5/c16-8-10(13(19)20)15-12(18)7-14-11(17)6-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1

InChI Key

MWUPDTKJSITTNH-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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